molecular formula C13H18Cl2F4N2 B2782440 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride CAS No. 1286273-40-2

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride

Cat. No.: B2782440
CAS No.: 1286273-40-2
M. Wt: 349.19
InChI Key: QOVNNIDZQLVSDW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F4N2.2ClH/c14-12-7-9(1-2-11(12)13(15,16)17)8-19-5-3-10(18)4-6-19;;/h1-2,7,10H,3-6,8,18H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVNNIDZQLVSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC2=CC(=C(C=C2)C(F)(F)F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-(trifluoromethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde undergoes reductive amination with piperidin-4-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzyl chloride intermediate (3-fluoro-4-(trifluoromethyl)benzyl chloride) undergoes nucleophilic substitution with piperidine under basic conditions (e.g., NaH or K₂CO₃) to form the benzyl-piperidine intermediate. This reaction typically proceeds at 0–25°C in polar aprotic solvents like DMF or THF.

Reaction Type Reagents/Conditions Outcome
Benzylation of PiperidinePiperidine, NaH, DMF, 0–25°CForms 3-fluoro-4-(trifluoromethyl)benzyl-piperidine intermediate.

Amination Reactions

The piperidine intermediate undergoes amination via reductive methods (e.g., catalytic hydrogenation with Pd/C or PtO₂) to introduce the primary amine group at the 4-position of the piperidine ring. This step is critical for generating the free base form of the compound.

Reaction Type Reagents/Conditions Yield Purity
Reductive AminationNH₃, H₂ (1–3 atm), Pd/C, MeOH, 50–80°C~85%>95% (HPLC)

Salt Formation

The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous ethanol or ether. This step enhances solubility in polar solvents (e.g., water or DMSO).

Property Free Base Dihydrochloride Salt
Solubility in Water<1 mg/mL>50 mg/mL
Melting Point120–125°C210–215°C (dec.)

Acid-Base Reactions

The primary amine group participates in acid-base reactions, forming complexes with Lewis acids (e.g., BF₃ or ZnCl₂) or undergoing protonation in acidic media. These reactions are exploited in purification and derivatization.

Dehydrohalogenation

Under strong basic conditions (e.g., NaOH in ethanol), elimination reactions may occur, leading to the formation of unsaturated piperidine derivatives. This side reaction is minimized by controlling temperature (<40°C).

Functionalization of the Amine Group

The primary amine undergoes:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides.

  • Sulfonylation : Reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) in DCM with triethylamine .

Reaction Reagents/Conditions Application
AcylationAcetyl chloride, pyridine, 0°CProdrug synthesis
SulfonylationMsCl, Et₃N, DCM, 25°CEnhancing metabolic stability

Key Reactivity Insights:

  • Fluorine Effects : The electron-withdrawing trifluoromethyl and fluoro groups increase electrophilicity at the benzyl position, accelerating nucleophilic substitutions.

  • Steric Considerations : The bulky benzyl group restricts reaction sites, favoring regioselective modifications at the amine.

Experimental data from optimized synthetic routes and derivative studies confirm the compound’s utility in medicinal chemistry, particularly for kinase inhibitors and receptor modulators .

Scientific Research Applications

Biological Activities

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride has been investigated for various biological activities:

  • Anticancer Potential : Research indicates that compounds with similar structures can exhibit anticancer properties. Studies have shown that piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways that promote cancer cell proliferation .
  • Neuropharmacological Effects : The compound may also influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Such interactions are crucial for developing treatments for neurological disorders like depression and schizophrenia .

Applications in Medicinal Chemistry

The compound's unique structure allows it to serve as a lead compound in drug discovery programs targeting various diseases:

  • Lead Compound Development : Its structural characteristics make it a candidate for modifications aimed at enhancing efficacy and reducing toxicity. Researchers are exploring derivatives of this compound to optimize its pharmacological profile .
  • Targeting Specific Receptors : The ability of this compound to interact with specific biological targets makes it valuable for developing selective drugs. For example, modifications may enhance its selectivity towards certain receptor subtypes involved in psychiatric disorders .

Case Studies and Research Findings

Several studies have highlighted the applications and effects of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride:

Study ReferenceFocusFindings
Anticancer ActivityDemonstrated inhibition of cancer cell lines through apoptosis induction.
NeuropharmacologyShowed potential modulation of serotonin receptors, suggesting antidepressant effects.
Structure Activity RelationshipIdentified key structural features necessary for biological activity, guiding future drug design efforts.

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1286273-40-2
  • Molecular Formula : C₁₃H₁₆F₄N₂·2HCl
  • Molecular Weight : 349.19 g/mol (base: 276.27 g/mol + 2HCl: 72.92 g/mol) .
  • Structure : Features a piperidine core with a 4-amine group and a benzyl substituent at position 1. The benzyl ring is substituted with 3-fluoro and 4-(trifluoromethyl) groups.

Applications :
This compound is likely used as a pharmaceutical intermediate or active ingredient. The trifluoromethyl group enhances metabolic stability and binding affinity, while the fluoro substituent contributes to electron-withdrawing effects and lipophilicity optimization .

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS No.) Substituents on Benzyl Ring Molecular Weight (g/mol) Key Structural Features Notes
Target Compound (1286273-40-2) 3-Fluoro, 4-(trifluoromethyl) 349.19 Dual electron-withdrawing groups Enhanced binding affinity and metabolic stability .
1-(4-Chlorobenzyl)piperidin-4-amine HCl (1158497-67-6) 4-Chloro ~314.63 Chlorine at para position Higher lipophilicity than fluorine analogs; may affect PK/PD .
1-[3-(Trifluoromethyl)benzyl]piperidin-4-amine diHCl (1211512-12-7) 3-(Trifluoromethyl) 331.21 Single CF₃ group at meta position Reduced steric hindrance compared to target compound .
1-[4-(Trifluoromethyl)benzyl]piperidin-4-amine diHCl (1214622-56-6) 4-(Trifluoromethyl) 331.21 CF₃ at para position Positional isomerism alters electronic distribution .
1-[2-(Trifluoromethyl)benzyl]piperidin-4-amine diHCl (1774896-59-1) 2-(Trifluoromethyl) ~331.21 CF₃ at ortho position Steric effects may hinder target binding .
1-(3-Nitrobenzyl)piperidin-4-amine diHCl (PK00255E-2) 3-Nitro N/A Strong electron-withdrawing nitro group Higher reactivity but potential instability .

Key Research Findings

Synthetic Accessibility :

  • Compounds with trifluoromethyl or halogenated benzyl groups often exhibit lower synthetic yields due to steric and electronic challenges. For example, analogs like N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-fluoro-4-(trifluoromethyl)benzamide (8b) in show yields of 35.2%, suggesting similar difficulties in synthesizing the target compound .

Biological Activity: While direct activity data are unavailable, trifluoromethyl and fluoro groups are known to enhance binding to hydrophobic pockets in enzymes or receptors. The target compound’s dual substitution may offer synergistic advantages over single-substituted analogs like 1-[3-(trifluoromethyl)benzyl]piperidin-4-amine diHCl .

Safety Profiles :

  • Dihydrochloride salts of piperidine derivatives (e.g., 1-(3-Nitrobenzyl)piperidin-4-amine diHCl) are classified as irritants, requiring stringent handling protocols . The target compound likely shares similar safety considerations.

Biological Activity

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C13H17ClF4N2
  • Molecular Weight : 312.74 g/mol
  • CAS Number : 1286273-40-2

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine exhibit significant antibacterial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Activity
Compound A2S. aureus
Compound B16E. coli
Compound C4P. aeruginosa

These findings suggest that the trifluoromethyl substitution enhances the binding affinity of these compounds to bacterial targets, leading to increased antimicrobial efficacy .

Anticancer Activity

1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HCT-15), and lung (NCl H-522) cancers.

Cell LineIC50 (μM)Activity
MCF-75Moderate
HCT-1510Good
NCl H-5228Moderate

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly as a potential treatment for schizophrenia. It acts as a multi-target ligand for dopamine and serotonin receptors, which are critical in mood regulation and psychotic disorders.

Study 1: Antibacterial Efficacy

In a comparative study, several derivatives of piperidine were tested against standard antibiotics. The results indicated that compounds with trifluoromethyl substitutions had lower MIC values than traditional antibiotics like norfloxacin, showcasing their potential as new antimicrobial agents .

Study 2: Anticancer Screening

A series of in vitro assays were conducted on cancer cell lines treated with varying concentrations of the compound. Results indicated significant cytotoxicity at lower doses, particularly in breast cancer cells, warranting further investigation into its use as a chemotherapeutic agent .

Q & A

Basic Research Questions

Q. What are the key structural features of 1-[3-Fluoro-4-(trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride, and how do they influence its physicochemical properties?

  • Answer : The compound contains a piperidine ring substituted with a benzyl group bearing a fluorine atom at position 3 and a trifluoromethyl group at position 3. The dihydrochloride salt enhances solubility in polar solvents (e.g., water, ethanol) due to ionic interactions . The trifluoromethyl group increases hydrophobicity and metabolic stability, critical for drug design . Structural characterization via NMR and X-ray crystallography confirms regiochemistry and salt formation .

Q. What synthetic routes are commonly used to prepare this compound, and what are the critical optimization steps?

  • Answer : Synthesis typically involves:

  • Step 1 : Alkylation of piperidin-4-amine with 3-fluoro-4-(trifluoromethyl)benzyl bromide.
  • Step 2 : Salt formation via HCl treatment to yield the dihydrochloride .
    Optimization focuses on controlling reaction temperature (20–25°C) to minimize byproducts and using excess benzyl bromide (1.2–1.5 eq) for higher yields (~70–80%) . Purity is ensured via recrystallization from ethanol/water mixtures .

Q. How does the dihydrochloride form improve experimental handling compared to the free base?

  • Answer : The dihydrochloride increases aqueous solubility (critical for in vitro assays) and stability under ambient conditions. The salt form reduces hygroscopicity, preventing degradation during storage .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the optimization of reaction pathways for this compound?

  • Answer : Reaction path searches using density functional theory (DFT) can identify transition states and intermediates, reducing trial-and-error experimentation. For example, modeling the alkylation step predicts steric hindrance from the trifluoromethyl group, guiding solvent selection (e.g., DMF vs. THF) to improve reaction efficiency . Machine learning algorithms further refine conditions by correlating historical data (e.g., temperature, solvent polarity) with yield outcomes .

Q. How might researchers resolve contradictory data on this compound’s biological activity across different assay systems?

  • Answer : Contradictions often arise from assay-specific variables:

  • Example 1 : In vitro receptor binding assays may show high affinity (IC50 < 100 nM), while cell-based assays report lower potency due to poor membrane permeability. Solution: Use prodrug strategies or liposomal formulations to enhance cellular uptake .
  • Example 2 : Discrepancies in metabolic stability between human and rodent microsomes can be addressed by species-specific CYP450 inhibition studies .

Q. What strategies are recommended for designing enantiomer-specific assays, given the compound’s chiral centers?

  • Answer :

  • Step 1 : Separate enantiomers via chiral HPLC (e.g., using a Chiralpak AD-H column) .
  • Step 2 : Assign absolute configuration via circular dichroism (CD) or X-ray crystallography.
  • Step 3 : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding kinetics of individual enantiomers to targets (e.g., GPCRs) .

Methodological Considerations

Q. What analytical techniques are essential for characterizing batch-to-batch variability?

  • Answer :

  • HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted benzyl bromide).
  • Elemental Analysis : Confirms stoichiometry of the dihydrochloride (C13H18Cl2F4N2) .
  • Thermogravimetric Analysis (TGA) : Assesses hygroscopicity and thermal stability .

Q. How should researchers design stability studies under varying pH and temperature conditions?

  • Answer :

  • Protocol :

Prepare solutions in buffers (pH 1–10) and store at 4°C, 25°C, and 40°C.

Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) and LC-MS at 0, 1, 2, and 4 weeks.

  • Outcome : The compound is stable at pH 4–6 and ≤25°C but degrades rapidly in alkaline conditions (pH >8) due to dehydrohalogenation .

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